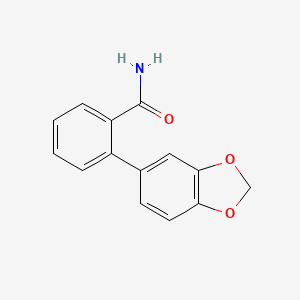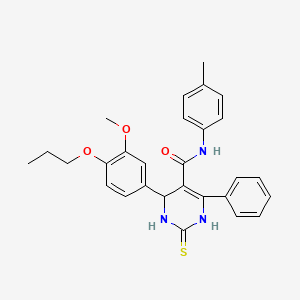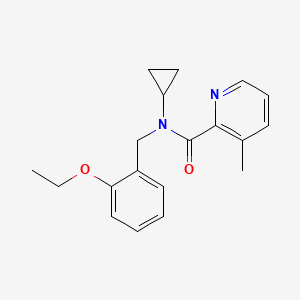
2-(1,3-benzodioxol-5-yl)benzamide
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDB belongs to the class of benzamides and is structurally similar to other psychoactive compounds such as MDMA and MDA.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study on the crystal structure of derivatives related to 2-(1,3-benzodioxol-5-yl)benzamide shows the significance of such compounds in understanding the molecular interactions and structural characteristics. For instance, a compound synthesized and analyzed via X-ray diffraction exhibited stabilization through hydrogen bonds and π···π interactions, suggesting its potential in material science and molecular engineering (Sharma et al., 2016).
Supramolecular Gelators
Research into N-(thiazol-2-yl) benzamide derivatives, closely related to this compound, highlighted their role as supramolecular gelators. These studies are crucial for developing new materials with specific properties like gelation behavior, which can be applied in drug delivery systems and materials science (Yadav & Ballabh, 2020).
Antifungal Agents
Compounds with the core structure of this compound were explored for their antifungal potential. The synthesis of new derivatives aimed to investigate their application as antifungal agents, contributing to the development of novel antimicrobial medications (Narayana et al., 2004).
Photo-Physical Characteristics
The exploration of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives, including those related to this compound, shows their potential in photo-physical applications. Such compounds are valuable for their thermal stability and dual emission characteristics, making them suitable for various applications in optical materials and sensors (Padalkar et al., 2011).
Anti-Fibrotic Drug Potential
Investigations into certain benzamide derivatives for their pharmacokinetics and tissue distribution suggest the potential of these compounds as anti-fibrotic drugs. Their ability to inhibit specific pathways and distribute effectively across tissues highlights the therapeutic potential of such molecules in treating fibrotic diseases (Kim et al., 2008).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADZDOGVMLRPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062913.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)
![4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4062942.png)

![ethyl 4-{3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4062956.png)
![methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B4062964.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
![2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062993.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4062999.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide](/img/structure/B4063003.png)
